2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
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Overview
Description
2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a complex organic compound that features a benzodioxole moiety and a pyridazinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such asCOX2 . The role of COX2 is to produce prostaglandins that promote inflammation, pain, and fever; hence, inhibiting COX2 can lead to anti-inflammatory effects.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, possibly leading to an inhibition of the enzyme’s activity .
Biochemical Pathways
If the compound does indeed inhibit cox2, it would affect thearachidonic acid pathway , leading to a decrease in the production of prostaglandins and thus exerting anti-inflammatory effects .
Result of Action
If the compound does inhibit cox2, it could potentially lead toanti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a N-acyl-amino acid . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
The cellular effects of 2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid It is known that similar compounds have shown cytotoxic activity against the HeLa Cervical cancer cell line . This suggests that this compound may also have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound It is known that similar compounds have shown potent activity against both COX1 and COX2 enzymes . This suggests that this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of This compound It is known that similar compounds have shown cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges . This suggests that this compound may also have long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate hydrazine derivatives to form the pyridazinone ring. This is followed by acylation to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 3-(1,3-benzodioxol-5-yl)-2-propenal
- 1-benzo[1,3]dioxol-5-yl derivatives
Uniqueness
2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodioxole moiety with a pyridazinone ring makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-12-4-2-9(14-15(12)6-13(17)18)8-1-3-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWSDVUXCITMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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